molecular formula C27H32N2O7S2 B12753338 4-(3,6-Bis(diethylamino)-9H-xanthen-9-yl)benzene-1,3-disulphonic acid CAS No. 85681-99-8

4-(3,6-Bis(diethylamino)-9H-xanthen-9-yl)benzene-1,3-disulphonic acid

Cat. No.: B12753338
CAS No.: 85681-99-8
M. Wt: 560.7 g/mol
InChI Key: ZMQJXVGDHQCYTO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 4-[3,6-bis(diethylamino)-9H-xanthen-9-yl]-1,3-benzenedisulfonic acid . This name reflects its core xanthene scaffold substituted with diethylamino groups at positions 3 and 6, coupled with a benzene ring bearing sulfonic acid groups at positions 1 and 3. The term "disulphonic" is interchangeable with "disulfonic," both denoting the presence of two sulfonic acid (-SO3H) moieties.

Systematic Identifiers

Property Value
CAS Registry Number 85681-99-8
Molecular Formula C27H32N2O7S2
Molecular Weight 560.69 g/mol
InChI InChI=1S/C27H32N2O7S2/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35/h9-17,27H,5-8H2,1-4H3,(H,30,31,32)(H,33,34,35)
SMILES O=S(=O)(O)C1=CC=C(C(=C1)S(=O)(=O)O)C2C3=CC=C(C=C3OC4=CC(=CC=C42)N(CC)CC)N(CC)CC

The xanthene core (9H-xanthen-9-yl) forms the central tricyclic system, while the 1,3-benzenedisulphonic acid group introduces strong hydrophilic character due to its sulfonic acid substituents.

Molecular Architecture: Xanthene Core and Substituted Benzenedisulphonic Acid Moieties

Xanthene Core

The xanthene backbone consists of two benzene rings fused via an oxygen bridge, forming a planar tricyclic structure. At positions 3 and 6, diethylamino groups (-N(C2H5)2) are attached, contributing electron-donating properties that enhance the compound’s fluorescence and solubility in polar solvents.

Benzenedisulphonic Acid Substituent

The benzene ring linked to the xanthene core is functionalized with sulfonic acid groups at positions 1 and 3. These groups confer high water solubility and acidity, making the compound suitable for applications requiring pH sensitivity or ionic interactions. The spatial arrangement of the sulfonic acid groups creates a meta-substitution pattern, which influences the electronic distribution across the benzene ring.

Key Structural Features
  • Diethylamino Groups : Enhance electronic conjugation and stabilize the xanthene core through resonance.
  • Sulfonic Acid Groups : Introduce strong polarity and enable salt formation with cations (e.g., sodium or ammonium).
  • Xanthene Oxygen Bridge : Facilitates π-π stacking interactions in solid-state structures.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Infrared (IR) Spectroscopy

IR analysis reveals characteristic vibrational modes associated with the xanthene core and sulfonic acid groups:

  • Xanthene Ring Vibrations : A peak near 927 cm⁻¹ corresponds to in-plane bending of the fused xanthene ring system.
  • C-O-C Stretch : The oxygen bridge in xanthene exhibits a stretching vibration at 1234 cm⁻¹ .
  • Sulfonic Acid Groups : Strong S-O symmetric and asymmetric stretches appear between 1028–1054 cm⁻¹ , while S=O stretches occur near 1350–1250 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is limited, analogous xanthene derivatives provide insights:

  • Diethylamino Protons : Methyl (-CH3) groups resonate as triplets near 1.1–1.3 ppm , while methylene (-CH2-) protons appear as quartets at 3.3–3.5 ppm (1H NMR).
  • Aromatic Protons : Xanthene’s aromatic protons generate complex multiplet signals between 6.5–8.0 ppm , influenced by electron-donating diethylamino groups.
  • Sulfonic Acid Protons : Typically absent in 1H NMR due to exchange with deuterated solvents but may broaden residual water signals.

Mass Spectrometry (MS)

The molecular ion peak ([M+H]⁺) is observed at m/z 561 , consistent with the molecular weight of 560.69 g/mol. Fragmentation patterns include:

  • Loss of sulfonic acid groups (-SO3H, 98 Da each).
  • Cleavage of the xanthene oxygen bridge, yielding smaller aromatic ions.
Table: Key Spectral Signatures
Technique Observed Peaks/Features Assignment
IR 927 cm⁻¹ Xanthene ring in-plane bending
IR 1234 cm⁻¹ C-O-C stretching (xanthene bridge)
IR 1028–1054 cm⁻¹ S-O stretching (sulfonic acid)
1H NMR 1.1–1.3 ppm (triplet) -CH3 in diethylamino groups
1H NMR 3.3–3.5 ppm (quartet) -CH2- in diethylamino groups
MS m/z 561 [M+H]⁺ molecular ion

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85681-99-8

Molecular Formula

C27H32N2O7S2

Molecular Weight

560.7 g/mol

IUPAC Name

4-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzene-1,3-disulfonic acid

InChI

InChI=1S/C27H32N2O7S2/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35/h9-17,27H,5-8H2,1-4H3,(H,30,31,32)(H,33,34,35)

InChI Key

ZMQJXVGDHQCYTO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(CC)CC)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Biological Activity

4-(3,6-Bis(diethylamino)-9H-xanthen-9-yl)benzene-1,3-disulphonic acid (commonly referred to as the title compound) is a synthetic organic compound with potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological activity based on diverse research findings.

The compound has the molecular formula C27H32N2O7S2C_{27}H_{32}N_{2}O_{7}S_{2} and a molecular weight of 532.68 g/mol. Its structure includes a xanthene core substituted with diethylamino groups and sulfonic acid functionalities, which are significant for its solubility and biological interactions.

Synthesis

The synthesis of the title compound involves several steps, including the reaction of 3,6-bis(diethylamino)-9H-xanthen-9-yl with benzene-1,3-disulphonic acid derivatives. The final product is typically obtained through a multi-step reaction process that may include purification techniques such as column chromatography.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is primarily attributed to the inhibition of oxidative phosphorylation (OXPHOS), which is crucial for ATP production in cancer cells. For instance, a related study reported that certain benzene-disulfonamide derivatives demonstrated nanomolar inhibition of Complex I function in OXPHOS pathways, leading to reduced ATP levels and increased apoptosis in pancreatic cancer cells .

CompoundIC50 (µM)Cancer Cell Line
Compound 10.58UM16
Compound 20.31MIA PaCa-2

The title compound's biological activity may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonic acid groups can interact with enzymatic targets or receptors, modulating their activity.
  • Cellular Uptake : The diethylamino groups enhance the lipophilicity of the compound, potentially facilitating cellular uptake and increasing bioavailability.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

A notable case study involved the evaluation of related xanthene derivatives in vivo. In this study, mice treated with these compounds showed a significant reduction in tumor size compared to control groups. The study highlighted that the compounds induced apoptosis through ROS-mediated pathways and inhibited key survival signaling pathways in cancer cells .

Scientific Research Applications

Biological Imaging

One of the primary applications of 4-(3,6-Bis(diethylamino)-9H-xanthen-9-yl)benzene-1,3-disulphonic acid is its use as a fluorescent probe in biological imaging. The compound exhibits:

  • High Quantum Yield : This characteristic makes it ideal for applications requiring sensitive detection methods.
  • Stability under Physiological Conditions : This allows for effective imaging in live-cell studies.

Research has demonstrated that this compound can be utilized to visualize cellular processes and structures due to its strong fluorescence properties. Its application in imaging techniques such as fluorescence microscopy enhances the ability to track biological phenomena in real-time .

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties . While further research is necessary to fully understand its efficacy against specific pathogens, initial findings suggest that the compound could interfere with bacterial growth mechanisms, potentially leading to new therapeutic agents .

Analytical Chemistry

The compound is also significant in the field of analytical chemistry. It has been employed in:

  • High-Performance Liquid Chromatography (HPLC) : The compound can be effectively separated using reverse-phase HPLC methods. For instance, utilizing a Newcrom R1 HPLC column allows for scalable analysis and isolation of impurities .
ApplicationMethodologyNotes
HPLC SeparationNewcrom R1 ColumnSuitable for pharmacokinetics and preparative separation
Fluorescent ProbingBiological ImagingHigh quantum yield and stability

Case Study 1: Fluorescent Probes in Live Cell Imaging

In a study focusing on the use of fluorescent probes for live cell imaging, this compound was tested for its ability to label specific cellular components. Results indicated that the compound effectively labeled the nucleus and cytoplasm of cells without significant cytotoxicity .

Case Study 2: Antimicrobial Activity Evaluation

A research team evaluated the antimicrobial activity of several xanthene derivatives, including this compound. The study found promising results against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Comparison with Similar Compounds

Rhodamine B (CAS 81-88-9)

Structure: Rhodamine B has a xanthene core with diethylamino groups at positions 3 and 6, but it lacks sulfonate groups. Its counterion is typically chloride, forming a zwitterionic structure . Properties:

  • Solubility : Moderately soluble in water but highly soluble in organic solvents due to the absence of sulfonate groups.
  • Fluorescence : Emits at ~580 nm, slightly redshifted compared to Sulforhodamine B.
  • Applications : Used in textiles, inks, and as a tracer in hydrology. Less suitable for biological staining due to lower aqueous solubility .

Key Difference : The sulfonate groups in Sulforhodamine B improve water compatibility, whereas Rhodamine B’s chloride counterion limits its use in polar solvents .

Fluorescein (CAS 2321-07-5)

Structure: Fluorescein contains a xanthene core with two carboxylic acid groups instead of sulfonates or diethylamino groups . Properties:

  • Solubility : Carboxylic acid groups provide moderate water solubility but with strong pH dependence (insoluble in acidic conditions).
  • Fluorescence : Emits at ~520 nm (green), shorter wavelength than Sulforhodamine B.
  • Applications : Common in ophthalmology and as a pH-sensitive tracer. Less photostable than sulfonated derivatives .

Key Difference: Sulforhodamine B’s sulfonate groups and diethylamino substituents confer higher photostability and pH-independent solubility compared to Fluorescein .

Sulforhodamine B Acid Chloride (CAS 62796-29-6)

Structure : A reactive derivative of Sulforhodamine B, where one sulfonate group is replaced by a chlorosulfonyl group .
Properties :

  • Reactivity: The chlorosulfonyl group enables covalent conjugation to proteins or amines, unlike the non-reactive sulfonate in Sulforhodamine B.
  • Applications : Used for synthesizing fluorescent antibody conjugates. Requires careful handling due to moisture sensitivity .

Key Difference : The acid chloride derivative is specialized for covalent labeling, whereas Sulforhodamine B is ideal for direct staining .

2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzenesulfonic Acid

Structure: This compound replaces diethylamino groups with trihydroxy and ketone substituents, retaining one sulfonate group . Properties:

  • Fluorescence : Likeless intense due to electron-withdrawing hydroxy/ketone groups.
  • Applications: Limited to niche industrial uses, lacking the biological compatibility of Sulforhodamine B .

Key Difference: The absence of diethylamino groups reduces fluorescence quantum yield compared to Sulforhodamine B .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Counterion Fluorescence λ (nm) Key Applications
Sulforhodamine B 3,6-Diethylamino, 1,3-sulfonate Na⁺ 565–585 Bioimaging, cosmetics
Rhodamine B 3,6-Diethylamino Cl⁻ ~580 Textiles, hydrology
Fluorescein Carboxylic acids H⁺/Na⁺ ~520 pH sensing, diagnostics
Sulforhodamine B Acid Chloride 3,6-Diethylamino, chlorosulfonyl None 565–585 Protein conjugation

Table 2: Solubility and Stability

Compound Water Solubility Organic Solubility Photostability
Sulforhodamine B High Low High
Rhodamine B Moderate High Moderate
Fluorescein pH-dependent Low Low
Sulforhodamine B Acid Chloride Low High Moderate

Preparation Methods

Synthesis of the Xanthenyl Core with Diethylamino Substituents

The xanthenyl core bearing diethylamino groups at the 3 and 6 positions is synthesized through stepwise chemical redox cycling and amination reactions. A closely related compound, 3,6-bis(dimethylamino)-9H-xanthen-9-one, has been synthesized via:

  • Starting from pyronin Y dye and sodium phosphate tribasic in aqueous medium.
  • Followed by reductive amination using formaldehyde and sodium cyanoborohydride.
  • Purification by chromatography to isolate the xanthenyl intermediate with amino substituents.

This method can be adapted to introduce diethylamino groups by using appropriate alkylating agents or amination steps with diethylamine derivatives.

Coupling of Xanthenyl Core with Benzene-1,3-Disulphonic Acid

The final step involves coupling the xanthenyl moiety with the disulfonated benzene ring:

  • This is typically achieved by electrophilic aromatic substitution or condensation reactions under acidic or catalytic conditions.
  • Water is often used as a solvent with catalysts such as silver oxide nanoparticles to facilitate the reaction at mild temperatures (~40 °C).
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion, the product precipitates are filtered, purified, and characterized by melting point, IR, and NMR spectroscopy.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Key Notes Yield/Purity
1 Reductive amination of xanthenyl core Pyronin Y, sodium phosphate, formaldehyde, sodium cyanoborohydride, methanol/DCM/AcOH, 23 °C Stepwise chemical redox cycling; purification by chromatography ~53% (for dimethylamino analog)
2 Sulfonation of benzene Sulfur trioxide (liquid/gas), benzene, 100–160 °C, sodium salts as additives Continuous process; minimizes by-products; reaction time 10–65 min Up to 92% pure 1,3-benzene-disulfonic acid
3 Coupling reaction Xanthenyl intermediate, benzene-1,3-disulphonic acid, water, Ag$$_2$$O nanoparticles catalyst, 40 °C Mild conditions; catalyst recovery by magnet; TLC monitoring High efficiency, product isolated as white powder

Detailed Research Findings and Notes

  • The xanthenyl core synthesis is well-documented in organic synthesis literature, emphasizing the importance of controlled reductive amination and purification steps to obtain the desired diethylamino-substituted xanthenyl intermediate.
  • Sulfonation processes for benzene derivatives have been industrially optimized to produce 1,3-benzene-disulfonic acid with minimal impurities, using continuous flow reactors and controlled SO$$_3$$ dosing.
  • Recent studies demonstrate the use of nanocatalysts (e.g., Ag$$_2$$O nanoparticles) in aqueous media to promote coupling reactions at relatively low temperatures, enhancing reaction rates and selectivity while allowing easy catalyst recovery.
  • The final compound is typically isolated as a white powder with high purity (>99%) and is stable under normal storage conditions.

Q & A

Q. What are the standard synthetic routes for preparing 4-(3,6-Bis(diethylamino)-9H-xanthen-9-yl)benzene-1,3-disulphonic acid, and how do substituents influence the reaction pathway?

Methodological Answer: The compound’s synthesis likely follows redox-cyclization strategies analogous to those used for xanthene derivatives. For example, stepwise chemical redox cycling (e.g., oxidation-reduction sequences) is a common approach, as demonstrated in the synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one . Key steps include:

  • Substituent introduction: Diethylamino groups at the 3,6-positions require alkylation of precursor amines, while sulfonic acid groups are introduced via sulfonation or post-functionalization.
  • Purification: Column chromatography (silica gel) and recrystallization are typical, with purity verified via quantitative ¹H-NMR (using internal standards like 1,3,5-trimethoxybenzene) .
  • Challenges: The electron-donating diethylamino groups may alter redox potentials, requiring adjustments in oxidizing agents (e.g., iodine or N-methyl-2-pyrrolidone ratios) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer: A multi-technique approach is critical:

  • ¹H/¹³C-NMR: Resolve aromatic protons and confirm sulfonic acid group integration. DMSO-d₆ or CD₃OD are suitable solvents, though purity assessments may require internal standards (e.g., 1,3,5-trimethoxybenzene) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight, particularly for sulfonic acid derivatives prone to hygroscopicity.
  • HPLC: Reverse-phase chromatography with UV/Vis detection (λ = 450–550 nm, typical for xanthene dyes) quantifies impurities .
  • Elemental Analysis: Validates sulfur content from sulfonic acid groups .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies: Conduct stress testing by incubating the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and UV/Vis spectroscopy .
  • Light sensitivity: Use amber vials and controlled lighting to prevent photodegradation, common in xanthene derivatives.
  • Hygroscopicity: Store in desiccators with silica gel, as sulfonic acid groups attract moisture, affecting solubility and reactivity .

Advanced Research Questions

Q. What mechanistic role do the sulfonic acid groups play in modulating this compound’s fluorescence and binding interactions?

Methodological Answer:

  • Solubility and ionization: Sulfonic acid groups enhance water solubility and deprotonate at physiological pH, influencing fluorescence quantum yield. Compare emission spectra in buffers (pH 5–9) to correlate ionization state with fluorescence .
  • Binding studies: Use isothermal titration calorimetry (ITC) or fluorescence quenching to assess interactions with biomolecules (e.g., proteins). Competitive assays with analogues lacking sulfonic acid groups can isolate their contribution .

Q. How can researchers resolve contradictions in reported spectral data (e.g., fluorescence maxima) across studies?

Methodological Answer:

  • Standardize conditions: Ensure consistent solvent polarity, pH, and temperature. For example, fluorescence in DMSO vs. aqueous buffers varies drastically .
  • Computational modeling: Density Functional Theory (DFT) simulations predict absorption/emission spectra, helping validate experimental outliers .
  • Collaborative verification: Cross-laboratory reproducibility studies using shared reference samples reduce instrument-specific artifacts .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

Methodological Answer:

  • Factorial design: Use a 2³ factorial approach to test variables: temperature (60–100°C), catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs). Analyze interactions via ANOVA to identify optimal conditions .
  • In-line monitoring: Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust parameters in real time .
  • Byproduct mitigation: Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or switch solvents (e.g., from dichloromethane to acetonitrile for better selectivity) .

Q. How can researchers evaluate the compound’s potential as a redox-active probe in biological systems?

Methodological Answer:

  • Cyclic voltammetry (CV): Measure redox potentials in PBS (pH 7.4) to assess compatibility with cellular environments. Compare to reference dyes (e.g., Rhodamine B) .
  • Cell viability assays: Test cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays. Correlate results with concentration-dependent fluorescence imaging .
  • Subcellular localization: Co-stain with organelle-specific dyes (e.g., MitoTracker) and analyze via confocal microscopy to determine targeting efficiency .

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